molecular formula C9H6NO5- B8443995 o-Nitrobenzylglyoxylate

o-Nitrobenzylglyoxylate

Cat. No.: B8443995
M. Wt: 208.15 g/mol
InChI Key: CGCWRLDEYHZQCW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

o-Nitrobenzylglyoxylate is a nitroaromatic compound characterized by an o-nitrobenzyl group linked to a glyoxylate moiety (O=C-COOH). Glyoxylate derivatives are known to participate in glycosylation reactions and biochemical modifications, as referenced in glycosylation engineering literature . However, direct studies on this compound remain sparse, necessitating extrapolation from structurally related compounds.

Properties

Molecular Formula

C9H6NO5-

Molecular Weight

208.15 g/mol

IUPAC Name

3-(2-nitrophenyl)-2-oxopropanoate

InChI

InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13)/p-1

InChI Key

CGCWRLDEYHZQCW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key differences between o-nitrobenzylglyoxylate and o-nitrobenzalazosalicylic acid (oNBASA) , a structurally analogous nitrobenzyl derivative:

Property This compound o-Nitrobenzalazosalicylic Acid (oNBASA)
Functional Groups Nitrobenzyl, glyoxylate (O=C-COOH) Nitrobenzyl, azosalicylic acid (azo and phenolic -OH groups)
Primary Applications Hypothetical: Organic synthesis, photolabile groups Metal ion detection (Ni, Zn, Fe, Co, Mn)
Metal Binding No reported data Forms heteroligand complexes with Mn(II) and 1,10-phenantroline
Analytical Utility Potential glycan analysis (e.g., GlycoBase tools) Extraction-photometric determination of manganese

Key Research Findings

oNBASA in Metal Detection :

  • oNBASA lacks prior literature on manganese determination but has been successfully paired with 1,10-phenantroline to form stable Mn(II) complexes, enabling sensitive photometric analysis (detection limit: ~0.1 µg/mL) .
  • In contrast, this compound’s metal-binding properties are undocumented, suggesting divergent reactivity due to its glyoxylate moiety.

Glyoxylate Derivatives in Biochemistry :

  • Glyoxylate-containing compounds are integral to glycosylation studies and glycan profiling tools like GlycoBase, though this compound’s role in such systems remains unexplored .

Structural Reactivity: The glyoxylate group in this compound may confer nucleophilic reactivity, while oNBASA’s azo and phenolic groups enhance its chromogenic properties for spectrophotometric applications .

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